molecular formula C14H8O6S B3053870 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid CAS No. 56670-83-8

1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

Cat. No. B3053870
CAS RN: 56670-83-8
M. Wt: 304.28 g/mol
InChI Key: OAJSTIHCWHYVKO-UHFFFAOYSA-N
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Description

1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a chemical compound with the molecular formula C14H8O6S . It is an anthraquinone derivative .


Molecular Structure Analysis

The molecular structure of 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid consists of 14 carbon atoms, 8 hydrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The exact mass is 268.03717335 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid include a molecular weight of 268.22 g/mol, a complexity of 457, and a topological polar surface area of 91.7 Ų . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research has explored the synthesis of 1-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid derivatives and their chemical properties. For instance, Shupeniuk et al. (2021) synthesized 4-substituted 1-amino-9,10-anthraquinones, including derivatives containing biogenic amine fragments, which were then analyzed for their drug likeness and potential biological activities using in silico methods. Their work contributes to understanding the chemical synthesis pathways and potential applications of anthraquinone derivatives in medicinal chemistry (Shupeniuk, Amaladoss, Taras, Sabadakh, & Matkivskyi, 2021). Similarly, Adam and Winkler (1983) explored the reactivity of 1,4-diamino-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitriles towards nucleophilic reagents, shedding light on the chemical reactivity and potential synthetic applications of anthraquinone sulfonic acid derivatives (Adam & Winkler, 1983).

Crystal Structure Analysis

The study of the crystal structures of sodium anthraquinone sulfonate derivatives by Gamag et al. (1993) provides insights into the molecular configurations and electronic properties of anthraquinone sulfonates. Their work contributes to the understanding of how sulfonate substitution impacts the physical and chemical properties of anthraquinone derivatives, which is crucial for designing new materials and chemicals (Gamag, Peake, & Simpson, 1993).

Photochemical Studies

The photochemistry of anthracenedione in sulfuric acid solution was investigated by Broadbent and Stewart (1983), revealing the formation of 1-hydroxy and polyhydroxy derivatives under specific conditions. This study provides valuable information on the photochemical behavior of anthraquinone derivatives, which is essential for applications in photodynamic therapy and the development of photoresponsive materials (Broadbent & Stewart, 1983).

Biotransformation and Environmental Applications

Pereira et al. (2009) explored the biotransformation of the anthraquinonic dye Acid Blue 62 using laccases, identifying the main products and proposing a mechanistic pathway. This research highlights the potential environmental applications of anthraquinone sulfonic acids in the biodegradation and detoxification of synthetic dyes, contributing to the development of greener chemical processes (Pereira, Coelho, Viegas, Ganachaud, Iacazio, Tron, Robalo, & Martins, 2009).

Future Directions

Future research could focus on elucidating the synthesis methods, chemical reactions, and mechanisms of action of 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid. Additionally, its potential applications, such as its use in dye degradation, could be explored further .

properties

IUPAC Name

1-hydroxy-9,10-dioxoanthracene-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O6S/c15-12-7-3-1-2-4-8(7)13(16)11-9(12)5-6-10(14(11)17)21(18,19)20/h1-6,17H,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJSTIHCWHYVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385508
Record name STK367381
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

CAS RN

56670-83-8
Record name STK367381
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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